molecular formula C19H16O B13932033 Diphenylmethyl phenyl ether CAS No. 4733-41-9

Diphenylmethyl phenyl ether

Cat. No.: B13932033
CAS No.: 4733-41-9
M. Wt: 260.3 g/mol
InChI Key: BIGLUPIBMMXMLB-UHFFFAOYSA-N
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Description

Diphenylmethyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl phenyl ether can be synthesized through several methods. One common method involves the reaction of diphenylmethanol with phenol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5CH(OH)C6H5+C6H5OHC6H5CH(OC6H5)C6H5+H2O\text{C}_6\text{H}_5\text{CH(OH)C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OC}_6\text{H}_5)\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​CH(OH)C6​H5​+C6​H5​OH→C6​H5​CH(OC6​H5​)C6​H5​+H2​O

Another method involves the Williamson ether synthesis, where diphenylmethyl chloride reacts with sodium phenoxide:

C6H5CH(Cl)C6H5+C6H5ONaC6H5CH(OC6H5)C6H5+NaCl\text{C}_6\text{H}_5\text{CH(Cl)C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{ONa} \rightarrow \text{C}_6\text{H}_5\text{CH(OC}_6\text{H}_5)\text{C}_6\text{H}_5 + \text{NaCl} C6​H5​CH(Cl)C6​H5​+C6​H5​ONa→C6​H5​CH(OC6​H5​)C6​H5​+NaCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl phenyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylmethyl phenyl ketone.

    Reduction: It can be reduced to diphenylmethane and phenol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: Diphenylmethyl phenyl ketone.

    Reduction: Diphenylmethane and phenol.

    Substitution: Nitro-diphenylmethyl phenyl ether and bromo-diphenylmethyl phenyl ether.

Scientific Research Applications

Diphenylmethyl phenyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of diphenylmethyl phenyl ether involves its interaction with molecular targets through its ether linkage. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ether: Similar in structure but lacks the additional phenyl group.

    Phenyl ether: Contains only one phenyl group attached to the ether oxygen.

    Benzyl phenyl ether: Has a benzyl group instead of a diphenylmethyl group.

Uniqueness

Diphenylmethyl phenyl ether is unique due to its stability and the presence of three phenyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.

Properties

CAS No.

4733-41-9

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

benzhydryloxybenzene

InChI

InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H

InChI Key

BIGLUPIBMMXMLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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